molecular formula C44H30N4O4 B1417435 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine CAS No. 51094-17-8

5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine

Cat. No. B1417435
CAS RN: 51094-17-8
M. Wt: 678.7 g/mol
InChI Key: VFHDWGAEEDVVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine is a type of porphyrin, a class of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. This particular porphyrin has four hydroxyphenyl functional groups attached .


Synthesis Analysis

The synthesis of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine can be achieved through the Adler-Longo method, which involves the reaction of pyrrole and hydroxybenzaldehyde in propionic acid .


Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine is characterized by the presence of four hydroxyphenyl groups attached to the porphyrin core . Further structural analysis would require more specific data.


Chemical Reactions Analysis

The chemical reactions involving 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine are diverse. For instance, it has been used as a catalyst in the oxidative degradation of 2,4,6-trichlorophenol . It also shows potential in the photocatalytic degradation of methylene blue in aqueous solution .

Scientific Research Applications

Chirality Amplification

5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine (TPPOH) shows significant potential in the amplification of macroscopic supramolecular chirality. This is evidenced by its behavior in Langmuir-Schaefer (LS) multilayer films, which demonstrate strong chiral signals despite TPPOH being an achiral species. This phenomenon is attributed to spontaneous symmetry breaking at the air/water interface (Chen et al., 2006).

Selective Interactions with Nanotubes

A study has highlighted the selective interactions of a derivative of TPPOH with semiconducting single-walled carbon nanotubes (SWNTs). This specificity is crucial for applications in materials science, particularly for the enrichment of semiconducting SWNTs (Li et al., 2004).

Fluorescence Probe for Phospholipids

TPPOH has been investigated as a fluorescence probe for the detection of phospholipids. Its emission enhancement in the presence of lipids under specific conditions (neutral pH, methanol content) suggests its potential as a supramolecular detection tool (Ibrahim et al., 2011).

Initiator in Polymerization Processes

The compound has been used as an initiator in atom transfer radical polymerization (ATRP) for the synthesis of star polymers, demonstrating its utility in advanced polymer chemistry (High et al., 2007).

Ion Association Studies

TPPOH plays a role in surface ion association studies, particularly in the formation of surface ion pairs, as observed in electrochemical responses. This finding has implications for electrochemistry and sensor technologies (Zhang et al., 1997).

Gas Sensing Applications

TPPOH derivatives have been identified as potential materials for gas sensing, showing rapid optical response to gases like nitrogen dioxide. This makes it a candidate for environmental monitoring and industrial applications (McNaughton et al., 2006).

Corrosion Inhibition

Research indicates that TPPOH and its derivatives can act as effective corrosion inhibitors for certain steel types in specific environments. This application is significant for material protection and longevity (Singh et al., 2015).

Future Directions

The future directions for the use of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine are promising. Its potential applications include its use as a catalyst in various chemical reactions , as well as its potential use in the development of new materials for metal ion sensing and dye adsorption .

properties

IUPAC Name

4-[10,15,20-tris(4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O4/c49-29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(50)12-4-26)37-21-23-39(47-37)44(28-7-15-32(52)16-8-28)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(51)14-6-27/h1-24,45,48-52H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHDWGAEEDVVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C=C4)C9=CC=C(C=C9)O)N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine

CAS RN

51094-17-8
Record name 5,10,15,20-Tetra(4-hydroxyphenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051094178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Reactant of Route 2
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Reactant of Route 3
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Reactant of Route 4
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Reactant of Route 5
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Reactant of Route 6
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.